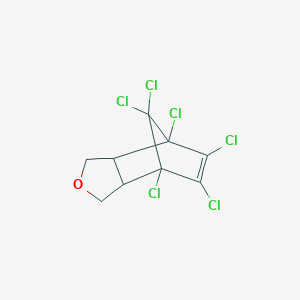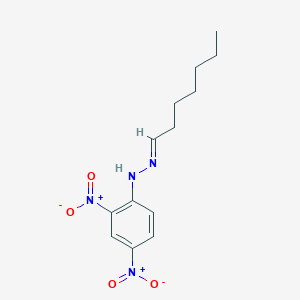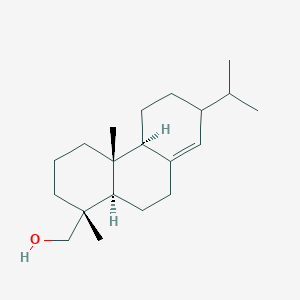
Diphenyllead diacetate
Vue d'ensemble
Description
Phenyliodine(III) diacetate (PIDA) is a hypervalent iodine chemical with the formula C6H5I(OCOCH3)2. It is also known as (diacetoxyiodo)benzene or (DAIB). It is widely used as an oxidizing agent in organic chemistry .
Synthesis Analysis
This reagent was originally prepared by Conrad Willgerodt by reacting iodobenzene with a mixture of acetic acid and peracetic acid . More recent preparations direct from iodine, acetic acid, and benzene have been reported, using either sodium perborate or potassium peroxydisulfate as the oxidizing agent .
Molecular Structure Analysis
The PIDA molecule is termed hypervalent as its iodine atom is in its +III oxidation state and has more than the typical number of covalent bonds. It adopts a T-shaped molecular geometry, with the phenyl group occupying one of the three equatorial positions of a trigonal bipyramid and the axial positions occupied by oxygen atoms from the acetate groups .
Chemical Reactions Analysis
PIDA has been used in organic synthesis involving C-H functionalization, hetero-hetero bond formations, heterocyclic ring construction, rearrangements or migrations, and miscellaneous reactions .
Physical And Chemical Properties Analysis
PIDA is a white powder with a molar mass of 322.098 g·mol−1. It has a melting point of 163–165 °C and reacts with water. It is soluble in acetic acid, acetonitrile, and dichloromethane .
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
- Diphenyllead diacetate has been used in the preparation of organolead compounds. A study by Willemsens and Kerk (1968) demonstrated its use in a redistribution reaction for preparing phenyllead triacetate and diphenyllead diacetate, highlighting its significance in organometallic chemistry (Willemsens & Kerk, 1968).
Complex Formation and Decomposition
- Research by Cookson et al. (1974) on diphenyllead bispolyfluorobenzoates, derived from diphenyllead diacetate, provided insights into their structural and thermal decomposition characteristics, underscoring diphenyllead diacetate’s role in forming complexes with specific properties (Cookson, Deacon, Felder, & Farquharson, 1974).
Coordination Chemistry
- Diphenyllead(IV) complexes, including those derived from diphenyllead diacetate, have been explored for their coordination with amino acids and dipeptides. Sandhu and Kaur (1990) investigated these complexes, contributing to the understanding of organolead coordination chemistry (Sandhu & Kaur, 1990).
Molecular Engineering Applications
- The broader category of diphenyl compounds, including analogues of diphenylalanine, has been studied for their self-assembling properties. Pellach et al. (2016) showed that diphenylalanine, a closely related compound, forms unique microstructures used in various applications like energy storage and drug delivery, suggesting potential research avenues for diphenyllead diacetate (Pellach, Mondal, Shimon, Adler-Abramovich, Buzhansky, & Gazit, 2016).
Photophysics and Optical Properties
- Diphenyl compounds have also been investigated for their photophysical properties. A study by Pati et al. (2016) on diphenylbutadiynes, which shares structural similarities with diphenyllead diacetate, provided insights into their emission properties in different solvent systems, indicating potential research applications in optoelectronics (Pati, Jana, Gharpure, Mishra, 2016).
Orientations Futures
Propriétés
IUPAC Name |
[acetyloxy(diphenyl)plumbyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H5.2C2H4O2.Pb/c2*1-2-4-6-5-3-1;2*1-2(3)4;/h2*1-5H;2*1H3,(H,3,4);/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXMABAVUXVYFZ-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Pb](C1=CC=CC=C1)(C2=CC=CC=C2)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4Pb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501047719 | |
| Record name | 1,1′-(Diphenylplumbylene) diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501047719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diphenyllead diacetate | |
CAS RN |
6928-68-3 | |
| Record name | 1,1′-(Diphenylplumbylene) diacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6928-68-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Plumbane, diacetoxydiphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006928683 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC179769 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=179769 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diphenyllead diacetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173046 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1′-(Diphenylplumbylene) diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501047719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diacetoxydiphenylplumbane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.320 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















